molecular formula C11H10F3NO B15325993 6-(3,4,5-Trifluorophenyl)piperidin-2-one

6-(3,4,5-Trifluorophenyl)piperidin-2-one

Cat. No.: B15325993
M. Wt: 229.20 g/mol
InChI Key: JEOAQVWEZRVXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4,5-Trifluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom The trifluorophenyl group attached to the piperidinone ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(3,4,5-trifluorophenyl)piperidin-2-one
  • 4-(3,4,5-Trifluorophenyl)piperidin-2-one
  • 5-(3,4,5-Trifluorophenyl)piperidin-2-one

Uniqueness

6-(3,4,5-Trifluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

6-(3,4,5-trifluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16)

InChI Key

JEOAQVWEZRVXFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.